REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:13](OCC)(=[O:15])[CH3:14].C(OC(=O)C)(=O)C>CN(C)C1C=CN=CC=1.CCCCCCC>[Br:1][C:2]1[C:3]([C:9]([F:12])([F:10])[F:11])=[CH:4][C:5]([NH:8][C:13](=[O:15])[CH3:14])=[N:6][CH:7]=1
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)C(F)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
109.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 50° C. within 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
Solvent (330 g) was removed by distillation (540-250 mbar, 50° C.) until a residue of ˜300 ml
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane (100 ml)
|
Type
|
CUSTOM
|
Details
|
The product was dried in a tray dryer for 16 h at 40° C.
|
Duration
|
16 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)NC(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |